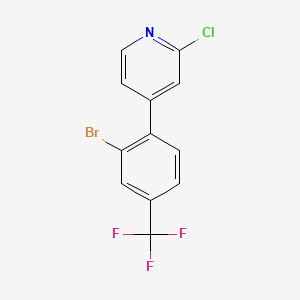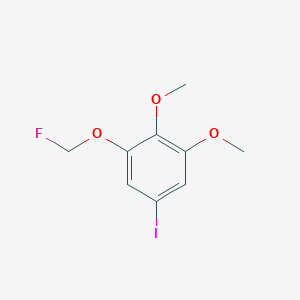
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene is an aromatic compound with the molecular formula C9H10FIO3. It is characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dimethoxybenzene.
Fluoromethoxylation: The fluoromethoxy group can be introduced via nucleophilic substitution using a fluoromethylating agent such as fluoromethyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the iodine atom, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the iodo substituent.
Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
Substitution: Products with different nucleophiles replacing the iodine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated products or reduced methoxy derivatives.
Coupling: Biaryl compounds or other coupled products.
Scientific Research Applications
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene depends on its specific application
Electrophilic Aromatic Substitution: The methoxy and fluoromethoxy groups can activate the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to various derivatives.
Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the iodo and fluoromethoxy groups, making it less reactive in substitution and coupling reactions.
1,2-Dimethoxy-4-iodobenzene: Similar but lacks the fluoromethoxy group, affecting its reactivity and applications.
1,2-Dimethoxy-5-fluorobenzene: Lacks the iodo group, limiting its use in coupling reactions.
Uniqueness
1,2-Dimethoxy-5-iodo-3-(fluoromethoxy)benzene is unique due to the combination of methoxy, iodo, and fluoromethoxy substituents. This combination enhances its reactivity and versatility in various chemical reactions, making it valuable for synthetic and research applications.
Properties
Molecular Formula |
C9H10FIO3 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-(fluoromethoxy)-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-3-6(11)4-8(14-5-10)9(7)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
FNWBUEFMAVLNPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)OCF)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


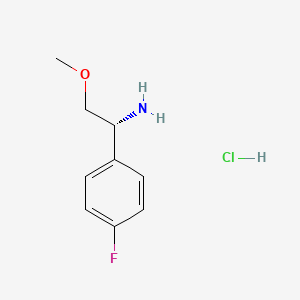
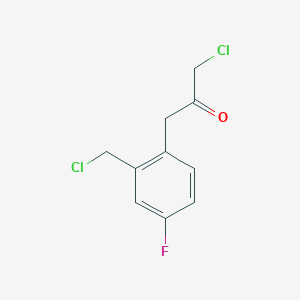
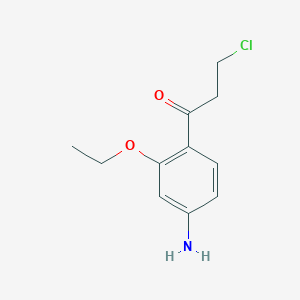
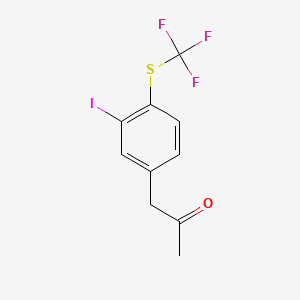
![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)
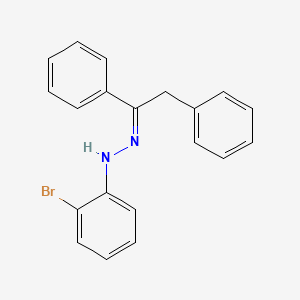
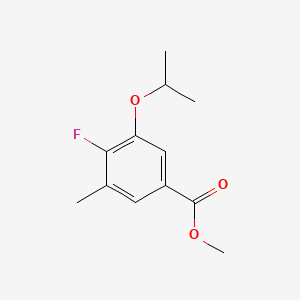
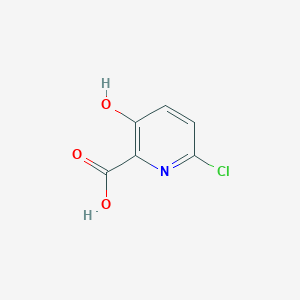
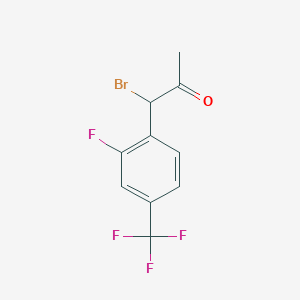
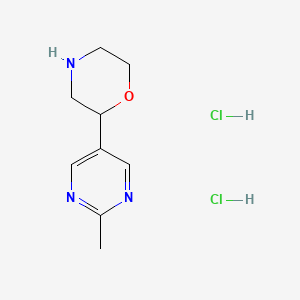
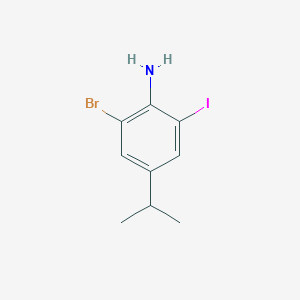
![(3R,4AR,11BS)-Methyl 11B-benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxylate](/img/structure/B14042315.png)
